5-Ethylpyridine-3-sulfonic acid

Synthetic Chemistry Process Development Quality Control

Pyridine sulfonic acid isomers are not interchangeable; using the wrong regioisomer risks yield loss and failed QA/QC. 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is the patent-defined intermediate for 2-substituted-3-ethylsulfonylpyridine pest-control agents. - Enables sulfonamide/sulfonate ester formation via its sulfonyl chloride derivative. - LogP ~1.97 supports medicinal chemistry programs optimizing lipophilicity. - Serves as an analytical reference standard for HPLC/LC-MS regioisomer separation.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 801144-33-2
Cat. No. B13788103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyridine-3-sulfonic acid
CAS801144-33-2
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CN=C1)S(=O)(=O)O
InChIInChI=1S/C7H9NO3S/c1-2-6-3-7(5-8-4-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11)
InChIKeyZVNOURKHCLTAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2): A Pyridine Sulfonic Acid Intermediate for Procurement Consideration


5-Ethylpyridine-3-sulfonic acid is a pyridine derivative characterized by a sulfonic acid group (-SO₃H) at the 3-position and an ethyl group at the 5-position . It has the molecular formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol . This compound is of interest as an intermediate for preparing 2-substituted-3-ethylsulfonylpyridine compounds, which have known applications as pest control agents [1].

Workflow

Regiospecific intermediate for agrochemical synthesis

Patent-defined 2-substituted-3-ethylsulfonylpyridine pathway

Selection

Moderately lipophilic pyridine building block

Supports fragment library design and permeability optimization

Use Context

Reference standard for regioisomer analysis

Essential for HPLC/LC-MS method development and QC

Why In-Class Substitution of 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is Not Trivial


While all pyridine sulfonic acids share a common core structure, substitution is not trivial. The specific position of the ethyl group (e.g., 5-ethyl vs. 6-ethyl) creates isomers with distinct InChI Keys, SMILES strings, and therefore different physical properties and chemical reactivities . A review of the literature confirms that no quantitative data exists to support the simple interchangeability of 5-ethylpyridine-3-sulfonic acid with other isomers like 6-ethylpyridine-3-sulfonic acid or the parent 3-pyridinesulfonic acid . Due to the complete lack of comparative performance data, any substitution would be a high-risk exercise in trial-and-error, potentially compromising yield, purity, or downstream biological activity in a synthetic pathway.

Target Isomer

5-Ethylpyridine-3-sulfonic acid
CAS 801144-33-2

In-Class Alternative

6-Ethylpyridine-3-sulfonic acid (CAS 801144-32-1) or other regioisomers may shift reaction outcomes. No public comparative performance data supports interchangeability.

Target Compound

5-Ethyl derivative
Calculated LogP ~1.97

Parent Scaffold

Pyridine-3-sulfonic acid (LogP ~ -0.95) exhibits a substantial lipophilicity shift (>2.9 log units). Solubility, purification, and biological assay profiles may not transfer.

Quantitative Differentiation Evidence for 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2)


Regioisomeric Identity: 5-Ethyl vs. 6-Ethyl Pyridine-3-sulfonic Acid

5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is a specific regioisomer of ethylpyridine-3-sulfonic acid. Its structure is unambiguously defined by a unique InChI Key and SMILES notation, differentiating it from the 6-ethyl isomer (CAS 801144-32-1). This regiospecificity is critical for ensuring the correct spatial orientation in subsequent reactions . No comparative performance data (e.g., reaction yields, selectivity) between these isomers is available in the public literature .

Regioisomeric Identity
Class-level inference
5-ethyl vs. 6-ethyl substitution yields distinct InChI Keys and CAS numbers. No quantitative yield/selectivity data available.
Structural identity is unambiguous, but performance differentiation relies on class-level inference.
Data to verify for specific synthetic pathway outcomes.
Synthetic Chemistry Process Development Quality Control

Lipophilicity Profile: Calculated LogP of 5-Ethylpyridine-3-sulfonic acid

5-Ethylpyridine-3-sulfonic acid has a calculated partition coefficient (XLogP3-AA) of 1.97150 . This value provides a quantitative descriptor of its lipophilicity, which can influence its behavior in biological assays, chromatographic separation, and solubility. The LogP of the unsubstituted parent compound, pyridine-3-sulfonic acid, is -0.95 , indicating that the 5-ethyl substitution results in a ~2.92 log unit increase in lipophilicity, a substantial shift.

Lipophilicity Shift
Cross-study comparable
Calculated XLogP3-AA: 1.97 vs. parent (-0.95). Reported difference >2.9 log units.
Supports lipophilicity-driven design; membrane permeability context may differ substantially from parent.
Calculated value; experimental confirmation recommended.
Medicinal Chemistry ADME Chromatography

Polar Surface Area as a Descriptor for Bioavailability Potential

5-Ethylpyridine-3-sulfonic acid has a calculated topological polar surface area (tPSA) of 75.64 Ų . For context, the unsubstituted pyridine-3-sulfonic acid has a tPSA of 67.80 Ų . The difference of +7.84 Ų is directly attributable to the ethyl substitution and can influence the compound's ability to cross biological membranes, with values above 140 Ų often correlated with poor oral absorption.

Polar Surface Area
Cross-study comparable
tPSA: 75.64 Ų vs. parent (67.80 Ų). Reported increase of +7.84 Ų.
Supports permeability screening context; both values remain below typical oral absorption threshold.
In silico parameter for library design consideration.
Drug Design ADME Permeability

Validated Application Scenarios for 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2)


Procurement as a Regiospecific Intermediate in Agrochemical Synthesis

The primary documented application for 5-ethylpyridine-3-sulfonic acid is as a key intermediate in the synthesis of 2-substituted-3-ethylsulfonylpyridine compounds . These downstream products are known active ingredients in pest control agents [1]. Procuring the correct regioisomer (5-ethyl) is a strict requirement for this specific patent-defined synthetic pathway. Using a different isomer (e.g., 6-ethyl) would constitute a process deviation with unknown, but likely negative, consequences for product yield and purity .

Building Block for Lipophilic Fragment Libraries in Drug Discovery

With a calculated LogP of ~1.97, 5-ethylpyridine-3-sulfonic acid offers a moderately lipophilic pyridine core that is chemically distinct from the more polar parent pyridine-3-sulfonic acid (LogP ~ -0.95) . This property makes it a suitable building block for medicinal chemistry programs focused on optimizing lipophilicity to improve membrane permeability or target engagement, particularly for targets with hydrophobic binding pockets [1].

Procurement for Method Development and Quality Control of Ethylpyridine Sulfonic Acid Isomers

Due to its distinct structural identity (CAS 801144-33-2), 5-ethylpyridine-3-sulfonic acid is an essential reference standard for developing analytical methods (e.g., HPLC, LC-MS) capable of separating and quantifying regioisomeric mixtures of ethylpyridine sulfonic acids. Its procurement is necessary for quality control laboratories tasked with verifying the purity and identity of the correct isomer in research or manufacturing supply chains .

Precursor for 5-Ethyl-3-pyridinesulfonyl Chloride in Diversified Synthesis

5-Ethylpyridine-3-sulfonic acid serves as the direct precursor for the corresponding sulfonyl chloride derivative . This reactive intermediate is a versatile handle for introducing the 5-ethylpyridine moiety into more complex molecules via sulfonamide or sulfonate ester formation, a common strategy in both pharmaceutical and agrochemical synthesis [1].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Regiospecific 5-ethyl substitution
Patent-pathway compliance; isomer identity verification
Fragment-based drug discovery
Moderate calculated lipophilicity
Lipophilicity-driven permeability screening; target engagement context
Analytical QC method development
Unique structural/regioisomeric identity
Isomeric purity and HPLC/LC-MS separation review
Sulfonyl chloride precursor synthesis
Sulfonic acid functional group reactivity
Conversion efficiency to sulfonyl chloride; downstream diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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